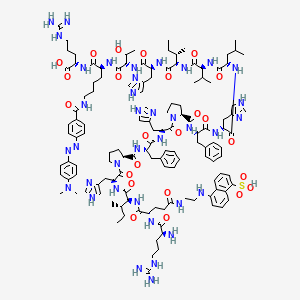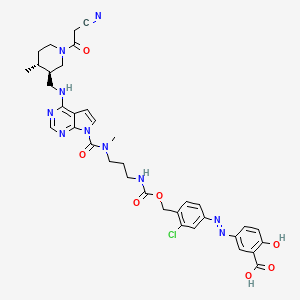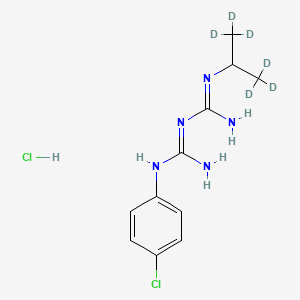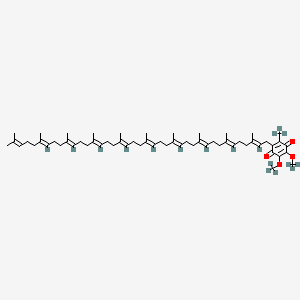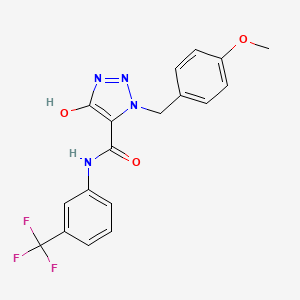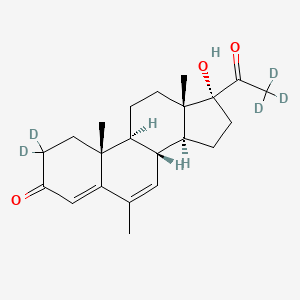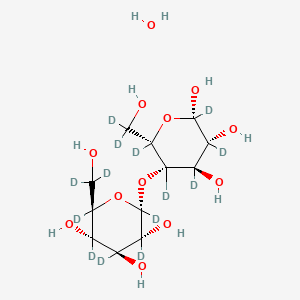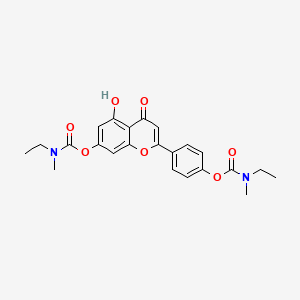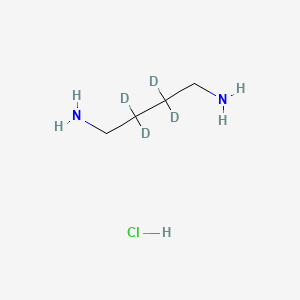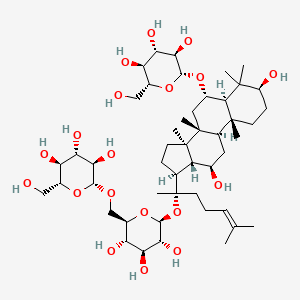
Notoginsenoside R3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Notoginsenoside R3 is a bioactive saponin compound derived from the roots of Panax notoginseng, a traditional Chinese medicinal herb. This compound is known for its significant pharmacological properties, particularly in the treatment of cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Notoginsenoside R3 can be synthesized through the transformation of other ginsenosides using various methods. One such method involves microwave processing, which accelerates the transformation of minor ginsenosides from the roots of Panax notoginseng . The optimal conversion conditions include specific temperature and reaction time settings to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from Panax notoginseng roots. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Notoginsenoside R3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperature and pH conditions to ensure optimal yields.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties.
Applications De Recherche Scientifique
Notoginsenoside R3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of saponins.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential in treating cardiovascular diseases, cancer, and inflammatory conditions
Industry: Utilized in the development of health supplements and functional foods due to its bioactive properties.
Mécanisme D'action
Notoginsenoside R3 exerts its effects through various molecular targets and pathways. It acts as a signaling molecule, modulating pathways involved in inflammation, apoptosis, and cell proliferation . The compound interacts with specific receptors and enzymes, leading to the activation or inhibition of downstream signaling cascades that mediate its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Notoginsenoside R3 is structurally and functionally similar to other ginsenosides such as Notoginsenoside R1, Ginsenoside Rg3, and Ginsenoside Rh2 .
Uniqueness: What sets this compound apart is its unique combination of pharmacological activities, particularly its potent cardiovascular protective effects. Unlike some other ginsenosides, this compound has shown significant efficacy in reducing inflammation and oxidative stress, making it a valuable compound in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C48H82O19 |
|---|---|
Poids moléculaire |
963.2 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-43-39(61)36(58)33(55)27(66-43)20-62-41-37(59)34(56)31(53)25(18-49)64-41)22-11-15-46(6)30(22)23(51)16-28-45(5)14-12-29(52)44(3,4)40(45)24(17-47(28,46)7)63-42-38(60)35(57)32(54)26(19-50)65-42/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41+,42+,43-,45+,46+,47+,48-/m0/s1 |
Clé InChI |
YPUHYSBFIMWSEC-OEHDJSDTSA-N |
SMILES isomérique |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C |
SMILES canonique |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12408410.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)](/img/structure/B12408414.png)

